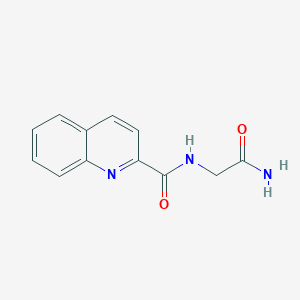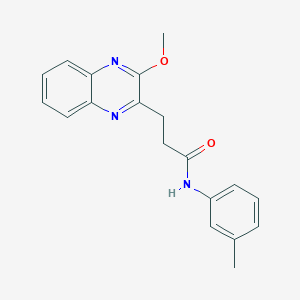![molecular formula C22H21FN4O3S B5344000 N-[4-({4-[(E)-2-(2-fluorophenyl)ethenyl]pyrimidin-2-yl}sulfamoyl)phenyl]-2-methylpropanamide](/img/structure/B5344000.png)
N-[4-({4-[(E)-2-(2-fluorophenyl)ethenyl]pyrimidin-2-yl}sulfamoyl)phenyl]-2-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-({4-[(E)-2-(2-fluorophenyl)ethenyl]pyrimidin-2-yl}sulfamoyl)phenyl]-2-methylpropanamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a fluorophenyl group, a pyrimidinyl group, and a sulfamoylphenyl group. Its molecular formula is C19H18FN3O3S, and it has a molecular weight of 387.43 g/mol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({4-[(E)-2-(2-fluorophenyl)ethenyl]pyrimidin-2-yl}sulfamoyl)phenyl]-2-methylpropanamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the Fluorophenyl Intermediate: The initial step involves the reaction of 2-fluorobenzaldehyde with a suitable reagent to form the fluorophenyl intermediate.
Pyrimidinyl Group Introduction: The fluorophenyl intermediate is then reacted with a pyrimidine derivative under specific conditions to introduce the pyrimidinyl group.
Sulfamoylation: The resulting compound undergoes sulfamoylation, where a sulfamoyl group is introduced using a sulfamoyl chloride reagent.
Final Coupling: The final step involves coupling the sulfamoylphenyl intermediate with 2-methylpropanamide under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Advanced techniques like continuous flow synthesis and automated reactors are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-({4-[(E)-2-(2-fluorophenyl)ethenyl]pyrimidin-2-yl}sulfamoyl)phenyl]-2-methylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Applications De Recherche Scientifique
N-[4-({4-[(E)-2-(2-fluorophenyl)ethenyl]pyrimidin-2-yl}sulfamoyl)phenyl]-2-methylpropanamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[4-({4-[(E)-2-(2-fluorophenyl)ethenyl]pyrimidin-2-yl}sulfamoyl)phenyl]-2-methylpropanamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 6-[(1E)-2-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]ethenyl]-2,2-dimethyl-1,3-dioxane-4-acetate
- tert-Butyl 2-((4R,6S)-6-((Z)-2-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)vinyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate
Uniqueness
N-[4-({4-[(E)-2-(2-fluorophenyl)ethenyl]pyrimidin-2-yl}sulfamoyl)phenyl]-2-methylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
N-[4-[[4-[(E)-2-(2-fluorophenyl)ethenyl]pyrimidin-2-yl]sulfamoyl]phenyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O3S/c1-15(2)21(28)25-17-9-11-19(12-10-17)31(29,30)27-22-24-14-13-18(26-22)8-7-16-5-3-4-6-20(16)23/h3-15H,1-2H3,(H,25,28)(H,24,26,27)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNJONJXOELWAGR-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CC(=N2)C=CC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CC(=N2)/C=C/C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(carboxymethyl)benzyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5343934.png)
![3-(benzylthio)-6-(3-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5343940.png)
![N-[2-(dimethylamino)ethyl]-1-(4-methoxybenzyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5343942.png)
![[(E)-1-(4-bromophenyl)-2-(1-propylbenzimidazol-2-yl)ethenyl] 4-bromobenzoate](/img/structure/B5343951.png)
![1-[4-(dimethylamino)-2-pyridin-3-yl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-4-methyl-1-oxopentan-2-ol](/img/structure/B5343959.png)
![1-{[2-(4-methoxy-1-naphthyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-4-ol](/img/structure/B5343960.png)
![methyl 2-({[4-(2-furylmethyl)-1-piperazinyl]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5343961.png)
![N~1~,N~1~-diethyl-N~4~-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}piperidine-1,4-dicarboxamide](/img/structure/B5343964.png)
![N-[(2,4-dimethoxyphenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride](/img/structure/B5343975.png)

![N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-3-(2,5-dioxoimidazolidin-4-yl)propanamide](/img/structure/B5343996.png)

![ethyl (2Z)-2-[(3,4-dichlorophenyl)methylidene]-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5344012.png)
